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amine

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-2-Methyl-1-phenylpropan-1-
amine, a chiral amine of significant interest in medicinal chemistry and pharmacological

research. Designed for researchers, scientists, and drug development professionals, this

document delves into the compound's synthesis, stereochemistry, physicochemical properties,

spectroscopic signature, and biological activity, grounding all claims in authoritative data.

Introduction and Strategic Importance
(S)-2-Methyl-1-phenylpropan-1-amine, a chiral primary amine with the molecular formula

C₁₀H₁₅N, is a key structural motif found in a variety of biologically active compounds.[1][2] Its

structure is closely related to phenethylamine and amphetamine-class central nervous system

(CNS) stimulants, making it a valuable molecule for neuropharmacological research and a

critical intermediate in the synthesis of novel therapeutics.[1][3] The stereochemistry at the

benzylic carbon is paramount; the biological activity of its enantiomers can differ significantly,

underscoring the necessity for stereocontrolled synthesis and analysis. This guide focuses

specifically on the (S)-enantiomer.
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Stereochemistry and Structural Elucidation
The defining structural feature of this molecule is the chiral center at the carbon atom bonded

to both the phenyl ring and the amine group (C1). The "(S)" designation refers to the specific

three-dimensional arrangement of the substituents around this stereocenter, as defined by the

Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is critical, as stereoisomers

often exhibit distinct pharmacological and toxicological profiles.[4] For instance, the

stereochemistry of related amphetamine compounds dictates their potency and mechanism of

action.[5]

The presence of this chiral center necessitates the use of analytical techniques capable of

distinguishing between enantiomers, such as chiral chromatography, to ensure the

stereochemical purity of a sample.

Synthesis and Manufacturing
The generation of enantiomerically pure (S)-2-Methyl-1-phenylpropan-1-amine is a non-trivial

synthetic challenge. The primary strategies employed are asymmetric synthesis, to directly

form the desired enantiomer, or the resolution of a racemic mixture.

Asymmetric Reductive Amination
A robust and modern approach is the asymmetric reductive amination of the prochiral ketone,

2-methyl-1-phenylpropan-1-one. This method leverages a chiral catalyst or auxiliary to direct

the formation of the (S)-enantiomer preferentially. Biocatalysis, using enzymes like

transaminases (ATAs), has emerged as a particularly effective and environmentally benign

strategy, offering high enantioselectivity under mild conditions.[6][7]

Diagram: Asymmetric Synthesis Pathway
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Caption: Asymmetric synthesis via reductive amination.

Experimental Protocol: Biocatalytic Asymmetric
Amination
The following protocol is a representative workflow for the synthesis of (S)-amines using a

transaminase, based on established principles.[8]

Objective: To synthesize (S)-2-Methyl-1-phenylpropan-1-amine from 2-methyl-1-phenyl-1-

propanone with high enantiomeric excess.

Materials:

2-Methyl-1-phenyl-1-propanone

(R)-Transaminase whole-cell biocatalyst

Isopropylamine (amine donor)

Pyridoxal 5'-phosphate (PLP) cofactor

Potassium phosphate buffer (pH 8.0)

Ethyl acetate (for extraction)
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Anhydrous sodium sulfate

Procedure:

Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium

phosphate buffer (100 mM, pH 8.0).

Cofactor Addition: Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. PLP is

a critical cofactor for transaminase activity.

Biocatalyst Suspension: Suspend the (R)-transaminase whole-cell biocatalyst in the buffered

solution. The cell membranes are permeabilized to allow substrate and product transfer.

Reagent Addition: Add 2-methyl-1-phenyl-1-propanone (substrate) and a molar excess of

isopropylamine (amine donor). Isopropylamine is used in large excess to drive the reaction

equilibrium towards product formation.

Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 30-45°C) with

gentle agitation for 24-48 hours.[7] Reaction progress should be monitored by HPLC or GC.

Workup: Once the reaction reaches completion, adjust the pH to >10 with NaOH to ensure

the product is in its free base form.

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). The organic product

will partition into the ethyl acetate layer.

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: Purify the resulting amine by column chromatography or distillation as required.

Analysis: Confirm the identity and determine the enantiomeric excess of the final product

using chiral HPLC.

Physicochemical Properties
The physical and chemical properties of (S)-2-Methyl-1-phenylpropan-1-amine are

summarized below. Data is primarily for the racemic mixture, as properties of the pure
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enantiomer are often comparable, with the notable exception of optical rotation.

Property Value Source(s)

Molecular Formula C₁₀H₁₅N [2][9]

Molecular Weight 149.23 g/mol [2][9][10]

CAS Number 68906-26-3 ((S)-enantiomer)

6668-27-5 (racemic) [2][3][11]

Appearance
Colorless liquid (racemic) /

Solid
[9][11]

Boiling Point
217.5°C at 760 mmHg

(racemic)
[11]

Density 0.932 g/mL (racemic) [11]

Refractive Index 1.518 (racemic) [11]

pKa ~9.0 (Predicted) [12]

Solubility
Limited solubility in water,

soluble in organic solvents.
[3]

Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and quality control.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

multiplets in the aromatic region (~7.2-7.4 ppm) corresponding to the phenyl ring protons, a

signal for the benzylic proton (CH-N), a multiplet for the isopropyl methine proton (CH-

(CH₃)₂), and distinct signals (likely doublets) for the two diastereotopic methyl groups of the

isopropyl moiety. The NH₂ protons typically appear as a broad singlet that can be exchanged

with D₂O.[13]

¹³C NMR Spectroscopy: The carbon spectrum will show signals for the aromatic carbons, the

benzylic carbon attached to the nitrogen (~50-60 ppm), and the aliphatic carbons of the

isopropyl group.[14]
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Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum will exhibit a characteristic

pair of N-H stretching bands around 3300-3500 cm⁻¹.[13] Other key absorptions include C-H

stretches for the aromatic and aliphatic groups and C=C stretching bands for the phenyl ring.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z =

149. The fragmentation pattern would likely involve the loss of the isopropyl group or

cleavage at the benzylic position.

Pharmacological Profile and Biological Activity
(S)-2-Methyl-1-phenylpropan-1-amine is a potent central nervous system (CNS) stimulant.[3]

Its mechanism of action is believed to involve the release of key neurotransmitters, particularly

dopamine and norepinephrine, from presynaptic terminals.[1] This action is similar to that of

amphetamine and methamphetamine.[5]

Due to its stimulant properties, it has potential applications in the development of medications

for conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] However,

it also carries a high potential for abuse and is classified as a controlled substance in many

jurisdictions.[3] In a research context, it serves as a crucial reference standard in

pharmacological studies and as a synthetic building block for more complex pharmaceutical

agents.[1]

Diagram: Mechanism of Action
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Caption: Neurotransmitter release modulation.
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Analytical Methodologies
Quantitative analysis and determination of enantiomeric purity are critical. High-Performance

Liquid Chromatography (HPLC) is the method of choice.

Protocol: Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the (S) and (R) enantiomers of 2-Methyl-1-phenylpropan-1-

amine.

Instrumentation & Materials:

HPLC system with UV detector

Chiral stationary phase column (e.g., cellulose- or amylose-based, such as a Daicel

Chiralcel® column)

Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v). The small amount of

amine modifier is crucial for good peak shape.

Sample dissolved in mobile phase

Procedure:

System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow

rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a

known concentration (e.g., 1 mg/mL).

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

Detection: Monitor the column effluent using a UV detector at a suitable wavelength (e.g.,

254 nm).

Data Analysis: The two enantiomers will elute at different retention times. Integrate the peak

areas for the (S) and (R) enantiomers.
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Calculation: Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) -

Area(R)) / (Area(S) + Area(R)) ] * 100

Diagram: Analytical Workflow
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Caption: Workflow for chiral purity analysis by HPLC.
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Safety and Handling
(S)-2-Methyl-1-phenylpropan-1-amine is a hazardous chemical that requires careful handling.

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H318

(Causes serious eye damage).[2] It may also be harmful if swallowed (Acute Toxicity, Oral).

[10]

Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab

coat.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials.

Conclusion
(S)-2-Methyl-1-phenylpropan-1-amine is a foundational molecule in the field of medicinal

chemistry. Its synthesis requires precise stereochemical control, its properties are characteristic

of a primary phenylalkylamine, and its biological activity as a CNS stimulant makes it both a

tool for research and a precursor for drug development. A thorough understanding of its

chemical properties, as outlined in this guide, is essential for any scientist working with this

compound or its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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